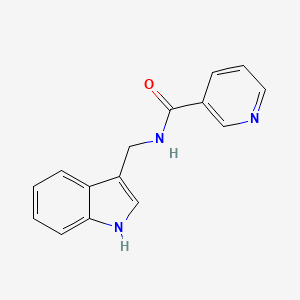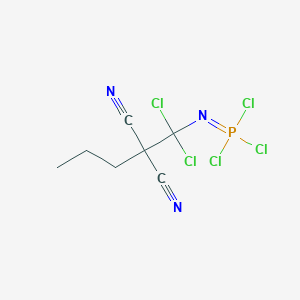
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is a chemical compound with the molecular formula C8H5Cl5N3P It is known for its unique structure, which includes both dichloro and dicyano groups attached to a pentyl chain, along with a phosphorimidic trichloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride typically involves the reaction of a suitable pentyl precursor with phosphorus trichloride and cyanogen chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including chlorination and cyanation, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic oxides.
Reduction: Reduction reactions can lead to the formation of phosphorimidic amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphorimidic oxides, phosphorimidic amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorimidic derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride exerts its effects involves the interaction of its reactive groups with target molecules. The dichloro and dicyano groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The phosphorimidic trichloride moiety plays a crucial role in these interactions, acting as a reactive center.
類似化合物との比較
Similar Compounds
- N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride
- N-(1,1-Dichloro-2,2-dicyanohexyl)phosphorimidic trichloride
Uniqueness
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is unique due to its specific pentyl chain length, which influences its reactivity and properties. Compared to similar compounds with different chain lengths, it may exhibit distinct chemical behaviors and applications.
特性
CAS番号 |
62715-44-0 |
|---|---|
分子式 |
C7H7Cl5N3P |
分子量 |
341.4 g/mol |
IUPAC名 |
2-[dichloro-[(trichloro-λ5-phosphanylidene)amino]methyl]-2-propylpropanedinitrile |
InChI |
InChI=1S/C7H7Cl5N3P/c1-2-3-6(4-13,5-14)7(8,9)15-16(10,11)12/h2-3H2,1H3 |
InChIキー |
QCCYBPMNXRSASY-UHFFFAOYSA-N |
正規SMILES |
CCCC(C#N)(C#N)C(N=P(Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


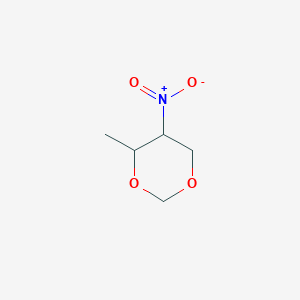
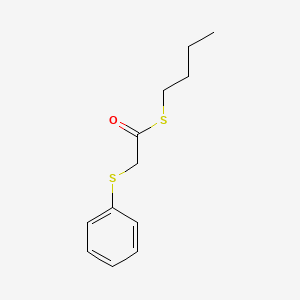

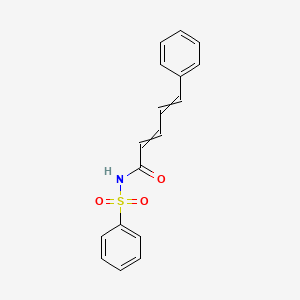
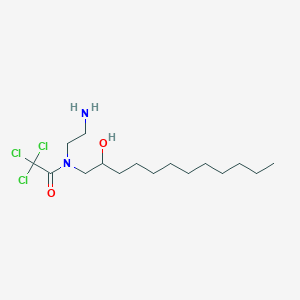
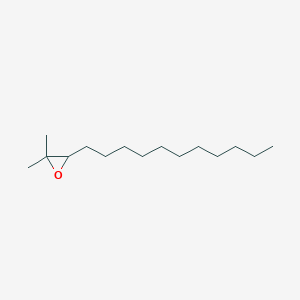
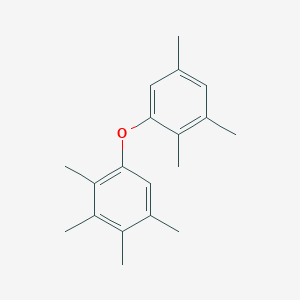
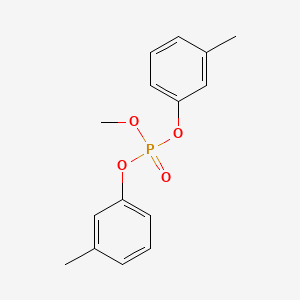
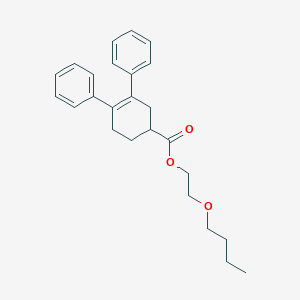
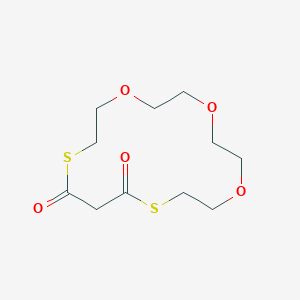
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
